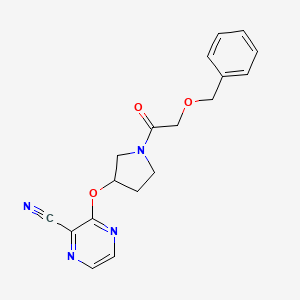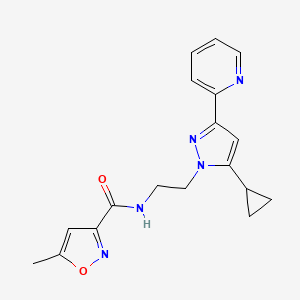
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as BAPCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including our compound of interest, have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria and fungi. Researchers have explored their potential as novel antibiotics or antifungal agents .
Anti-Inflammatory Properties
The pyrrolopyrazine scaffold has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, compounds like ours may contribute to the development of anti-inflammatory drugs .
Antiviral Potential
Studies suggest that pyrrolopyrazine derivatives possess antiviral properties. While the exact mechanisms remain unclear, these compounds could be valuable in combating viral infections .
Antioxidant Effects
Certain pyrrolopyrazine derivatives exhibit antioxidant activity. Their ability to scavenge free radicals may have implications in preventing oxidative stress-related diseases .
Antitumor Activity
Researchers have explored pyrrolopyrazines as potential antitumor agents. These compounds may interfere with cancer cell growth, making them promising candidates for further investigation in oncology .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in kinase inhibition. Kinases play crucial roles in cell signaling pathways, and compounds targeting them could have therapeutic applications .
properties
IUPAC Name |
3-[1-(2-phenylmethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-10-16-18(21-8-7-20-16)25-15-6-9-22(11-15)17(23)13-24-12-14-4-2-1-3-5-14/h1-5,7-8,15H,6,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOMJQFDDWNAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)
![N-[(4-Fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2372962.png)

![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)



